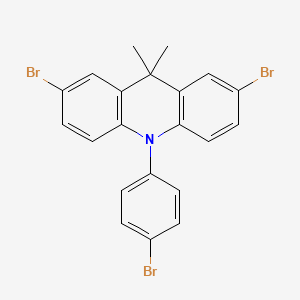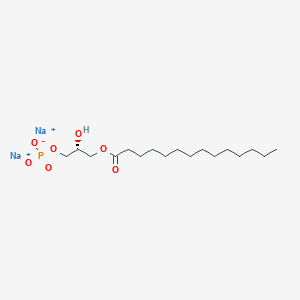
Sodium (R)-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a phosphate group, a hydroxy group, and a long-chain fatty acid ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate typically involves the esterification of ®-2-hydroxy-3-(tetradecanoyloxy)propyl alcohol with phosphoric acid. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. Common reagents used in this synthesis include phosphoric acid, sodium hydroxide, and tetradecanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the ester group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted esters.
科学的研究の応用
Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial for many biological processes. The long-chain fatty acid ester can interact with lipid membranes, affecting their structure and function. These interactions can modulate various cellular pathways, leading to potential therapeutic effects.
類似化合物との比較
Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate: This compound has a similar structure but with an additional ester group.
Dimyristoylphosphatidylglycerol Sodium Salt: Another similar compound used in biochemical research.
Uniqueness: Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in phosphorylation reactions and interact with lipid membranes makes it particularly valuable in research and industrial applications.
特性
分子式 |
C17H33Na2O7P |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
disodium;[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C17H35O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(19)23-14-16(18)15-24-25(20,21)22;;/h16,18H,2-15H2,1H3,(H2,20,21,22);;/q;2*+1/p-2/t16-;;/m1../s1 |
InChIキー |
ZTCOHIDBBFZAPC-GGMCWBHBSA-L |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


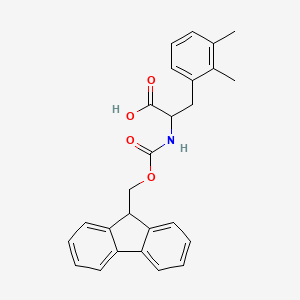
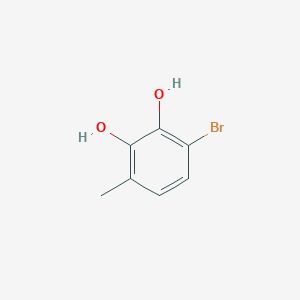

![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)
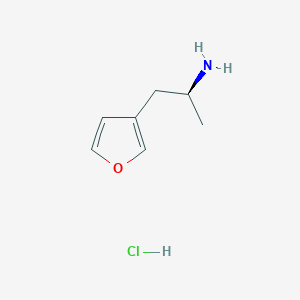



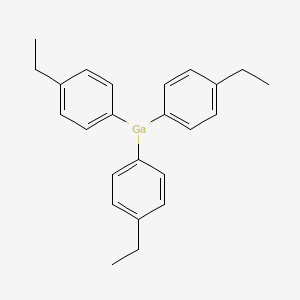

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
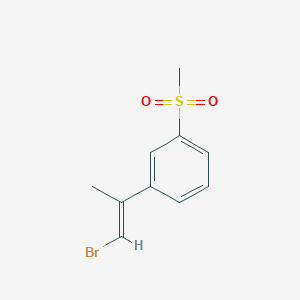
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
